Cas no 2639404-08-1 (2-{[(Benzyloxy)carbonyl](phenyl)amino}butanoic acid)
amino}butanoic acid structure](https://www.kuujia.com/scimg/cas/2639404-08-1x500.png)
2-{[(Benzyloxy)carbonyl](phenyl)amino}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{[(benzyloxy)carbonyl](phenyl)amino}butanoic acid
- 2639404-08-1
- EN300-27731363
- 2-{[(Benzyloxy)carbonyl](phenyl)amino}butanoic acid
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- Inchi: 1S/C18H19NO4/c1-2-16(17(20)21)19(15-11-7-4-8-12-15)18(22)23-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,20,21)
- InChI Key: XUGPPQZKNCPVKV-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(C1C=CC=CC=1)C(C(=O)O)CC)=O
Computed Properties
- Exact Mass: 313.13140809g/mol
- Monoisotopic Mass: 313.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 3.7
2-{[(Benzyloxy)carbonyl](phenyl)amino}butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27731363-0.25g |
2-{[(benzyloxy)carbonyl](phenyl)amino}butanoic acid |
2639404-08-1 | 95.0% | 0.25g |
$538.0 | 2025-03-19 | |
Enamine | EN300-27731363-0.05g |
2-{[(benzyloxy)carbonyl](phenyl)amino}butanoic acid |
2639404-08-1 | 95.0% | 0.05g |
$491.0 | 2025-03-19 | |
Enamine | EN300-27731363-10.0g |
2-{[(benzyloxy)carbonyl](phenyl)amino}butanoic acid |
2639404-08-1 | 95.0% | 10.0g |
$2516.0 | 2025-03-19 | |
Enamine | EN300-27731363-0.5g |
2-{[(benzyloxy)carbonyl](phenyl)amino}butanoic acid |
2639404-08-1 | 95.0% | 0.5g |
$561.0 | 2025-03-19 | |
Enamine | EN300-27731363-5.0g |
2-{[(benzyloxy)carbonyl](phenyl)amino}butanoic acid |
2639404-08-1 | 95.0% | 5.0g |
$1695.0 | 2025-03-19 | |
Enamine | EN300-27731363-0.1g |
2-{[(benzyloxy)carbonyl](phenyl)amino}butanoic acid |
2639404-08-1 | 95.0% | 0.1g |
$515.0 | 2025-03-19 | |
Enamine | EN300-27731363-2.5g |
2-{[(benzyloxy)carbonyl](phenyl)amino}butanoic acid |
2639404-08-1 | 95.0% | 2.5g |
$1147.0 | 2025-03-19 | |
Enamine | EN300-27731363-1.0g |
2-{[(benzyloxy)carbonyl](phenyl)amino}butanoic acid |
2639404-08-1 | 95.0% | 1.0g |
$584.0 | 2025-03-19 |
2-{[(Benzyloxy)carbonyl](phenyl)amino}butanoic acid Related Literature
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
Additional information on 2-{[(Benzyloxy)carbonyl](phenyl)amino}butanoic acid
2-{[(Benzyloxy)carbonyl](phenyl)amino}butanoic Acid: A Comprehensive Overview
The compound with CAS No. 2639404-08-1, commonly referred to as 2-{[(Benzyloxy)carbonyl](phenyl)amino}butanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into its chemical structure, synthesis methods, biological activities, and recent advancements in research.
2-{[(Benzyloxy)carbonyl](phenyl)amino}butanoic acid is a derivative of butanoic acid, featuring a substituted amino group attached to the second carbon. The amino group is further modified with a benzyloxycarbonyl (Cbz) protecting group and a phenyl substituent. This structure makes it a valuable intermediate in peptide synthesis and other organic transformations. The Cbz group, which is widely used in peptide chemistry, plays a crucial role in protecting the amino group during synthesis, ensuring high yields and purity of the final product.
Recent studies have highlighted the importance of benzyloxycarbonyl groups in controlling the reactivity of amino acids during peptide bond formation. Researchers have explored the use of this compound in solid-phase synthesis, where its stability under various reaction conditions has been extensively evaluated. These findings underscore its potential as a versatile building block in medicinal chemistry.
The synthesis of 2-{[(Benzyloxy)carbonyl](phenyl)amino}butanoic acid involves multi-step reactions, often starting from readily available starting materials such as benzyl chloroformate and phenylamine derivatives. The reaction sequence typically includes nucleophilic substitution, condensation, and purification steps to isolate the final product with high purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and integrity of the synthesized compound.
Biological evaluations of this compound have revealed interesting properties that make it a promising candidate for therapeutic applications. For instance, studies have demonstrated its ability to modulate enzyme activity, particularly in pathways related to inflammation and neurodegenerative diseases. The phenyl substituent contributes to its lipophilicity, enhancing its ability to cross cellular membranes and interact with target proteins.
In addition to its direct applications in drug discovery, 2-{[(Benzyloxy)carbonyl](phenyl)amino}butanoic acid has been utilized as a chiral auxiliary in asymmetric synthesis. This approach has enabled the construction of complex molecular architectures with high enantioselectivity, opening new avenues for the development of enantiomerically pure compounds.
Recent advancements in computational chemistry have also shed light on the electronic properties and reactivity of this compound. Quantum mechanical calculations have provided insights into the distribution of electron density within the molecule, which is critical for understanding its interactions with biological targets. These computational studies complement experimental findings and contribute to a more comprehensive understanding of the compound's behavior.
The integration of experimental and computational methods has facilitated the design of analogs with improved pharmacokinetic profiles. For example, researchers have explored modifications to the side chain length and substitution patterns to optimize absorption, distribution, metabolism, and excretion (ADME) properties. These efforts aim to translate 2-{[(Benzyloxy)carbonyl](phenyl)amino}butanoic acid into clinically relevant therapeutics.
In conclusion, 2-{[(Benzyloxy)carbonyl](phenyl)amino}butanoic acid stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile applications, and promising biological profile position it as a key player in drug discovery and chemical synthesis. As research continues to uncover new dimensions of its utility, this compound is poised to make significant contributions to advancing human health.
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